molecular formula C13H13N5O2 B12458228 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine

6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine

Cat. No.: B12458228
M. Wt: 271.27 g/mol
InChI Key: LDVMATOFCYWVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinoline derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the dihydroisoquinoline and nitropyrimidine moieties, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C13H13N5O2/c14-12-11(18(19)20)13(16-8-15-12)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2,(H2,14,15,16)

InChI Key

LDVMATOFCYWVRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.